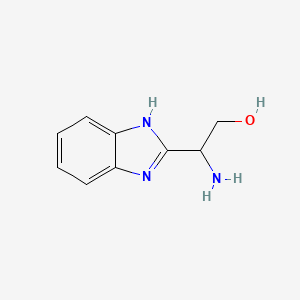

![molecular formula C7H9IO2 B3283092 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 76140-13-1](/img/structure/B3283092.png)

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Vue d'ensemble

Description

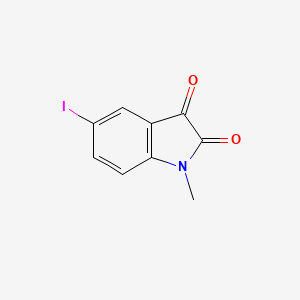

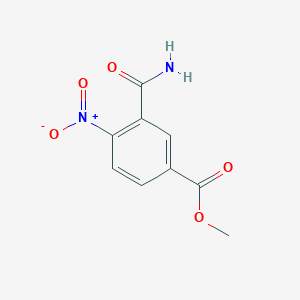

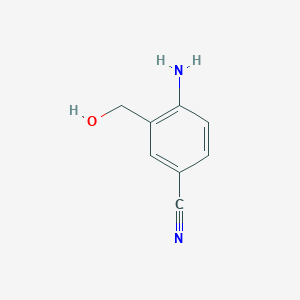

“4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H9IO2 . It has an average mass of 252.050 Da and a monoisotopic mass of 251.964722 Da . The molecule contains a total of 20 bonds .

Molecular Structure Analysis

The molecular structure of “4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has 3 defined stereocentres .Physical And Chemical Properties Analysis

“4-Iodo-6-oxabicyclo[3.2.1]octan-7-one” has a density of 1.9±0.1 g/cm3, a boiling point of 349.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.4±3.0 kJ/mol . The compound is a powder with a melting point of 133-136°C .Applications De Recherche Scientifique

Synthesis of Complex Compounds

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is used in the synthesis of various complex compounds. For example, its reaction with trimethylsilyl iodide, followed by refluxing with ethanol, can yield ethyl cis-5-iodo-2-methylcyclohexane-1-carboxylate, an attractant for fruit flies (Avery et al., 1994). Additionally, it plays a role in the formation of fused and bridged oxabicyclooctanes via cationic iodocyclization (Nichols, 2003).

Insect Pheromone and Plant Growth Regulator Synthesis

This compound is a key structural element in biologically important compounds like insect pheromones and plant growth regulators. It has been utilized as an initial compound for synthesizing oxygen heterocyclic natural molecules, including pyran or furan series (Ievlev et al., 2016).

Development of Herbicides

Research also involves the development of herbicides using derivatives of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one. Specific modifications of this compound have shown inhibitory effects on the radicle growth of certain plants, suggesting potential herbicidal applications (Costa et al., 1999).

Catalytic Synthesis

In catalytic synthesis, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one derivatives are synthesized through processes like [3+2]-cycloaddition, involving platinum-containing carbonyl ylides, yielding compounds with high enantiomeric excesses (Ishida et al., 2010).

Structural Analysis

Structural analysis and crystallography studies also utilize this compound. For instance, the crystal structures of bicyclic oxalactams, including derivatives of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, have been determined to understand their molecular configurations and interactions (Gu et al., 1986).

Safety And Hazards

When handling “4-Iodo-6-oxabicyclo[3.2.1]octan-7-one”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-iodo-6-oxabicyclo[3.2.1]octan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFLEWPYOOJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1C(=O)O2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.